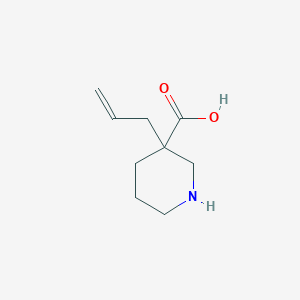
3-Allylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allylpiperidine-3-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with an allyl group and a carboxylic acid group. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-allylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for carboxylic acids often involve the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts .
Chemical Reactions Analysis
Types of Reactions: 3-Allylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of primary alcohols or aldehydes to carboxylic acids using oxidizing agents.
Reduction: Reduction of imine intermediates to form piperidine derivatives.
Substitution: Functionalization of the piperidine ring through substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Phenylsilane, iron complexes.
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and carboxylic acids .
Scientific Research Applications
3-Allylpiperidine-3-carboxylic acid and its derivatives have numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-allylpiperidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
1-Boc-3-allylpiperidine-3-carboxylic acid: A derivative with a tert-butoxycarbonyl (Boc) protecting group.
3-Aminopiperidine: A related compound with an amino group instead of an allyl group.
Uniqueness: 3-Allylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-prop-2-enylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-2-4-9(8(11)12)5-3-6-10-7-9/h2,10H,1,3-7H2,(H,11,12) |
InChI Key |
AUMNFMZXRVZJOP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCNC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















